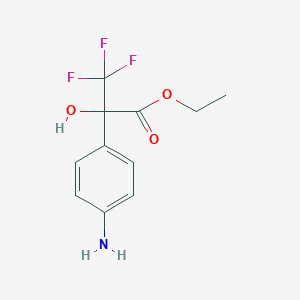

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound that belongs to the class of trifluoromethylated hydroxy esters. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a hydroxy group attached to a propanoate ester. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of ethyl glyoxylate with aniline derivatives in the presence of a catalyst. One efficient method utilizes bismuth salts as catalysts, which are mild, non-toxic, and commercially viable . The reaction conditions are generally mild, and the process is environmentally friendly, with water being the only byproduct.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-oxopropanoate.

Reduction: Formation of ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-aminopropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which are desirable traits in anticancer agents. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of bacterial strains. In laboratory settings, derivatives like ethyl 2-amino-3-(4-hydroxyphenyl)propanoate have been synthesized and tested for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the amino group is believed to enhance the interaction with bacterial cell walls .

3. Antioxidant Activity

The antioxidant potential of ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been explored in various studies. Compounds with similar structures have shown capability in scavenging free radicals and reducing oxidative stress markers in biological systems. This property can be beneficial in developing treatments for diseases associated with oxidative damage .

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The hydroxy group can participate in various biochemical reactions, further modulating the compound’s effects.

Comparación Con Compuestos Similares

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds, such as:

Ethyl 2-(4-aminophenyl)-2-(phenylamino) acetate: Another glycine derivative with different substituents, affecting its chemical and biological properties.

2-Phenethylamines: Compounds with a similar phenethylamine scaffold, used in medicinal chemistry for their diverse biological activities.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.

Actividad Biológica

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and research findings related to this compound, with a focus on its pharmacological properties.

- Molecular Formula : C18H16ClF3N2O4

- Molecular Weight : 416.78 g/mol

- InChIKey : DHNGUHBZVSRBEK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps including the use of trifluoroacetyl and various amine derivatives. The synthetic route often emphasizes the introduction of the trifluoromethyl group, which is crucial for enhancing biological activity.

Research indicates that this compound may function as an allosteric modulator for certain G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor. Allosteric enhancers can augment the receptor's response to endogenous ligands without directly activating the receptor themselves .

Pharmacological Effects

- Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : this compound has demonstrated significant anti-inflammatory effects in preclinical models by reducing pro-inflammatory cytokine levels.

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases, showing potential in mitigating oxidative stress and neuronal apoptosis.

Study 1: Antitumor Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation .

Study 2: Anti-inflammatory Effects

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory marker levels (TNF-alpha and IL-6) compared to control groups. Histological analysis showed a reduction in inflammatory cell infiltration in treated tissues .

Data Tables

Propiedades

IUPAC Name |

ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-18-9(16)10(17,11(12,13)14)7-3-5-8(15)6-4-7/h3-6,17H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXUVJRQYCFDKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)N)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.